![molecular formula C23H22FN3O4S2 B2770049 N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-08-3](/img/structure/B2770049.png)
N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a sulfonamide group, which is a functional group that is found in many pharmaceutical drugs.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would need to be determined through spectroscopic analysis, such as FT-IR, HR-MS, 1D and 2D NMR .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Sulfonylcarbamimidic Azides Formation : The treatment of sulfonyl chlorides with 5-aminotetrazole has led to the synthesis of sulfonylcarbamimidic azides, showcasing a methodology relevant for the preparation of various sulfonamide derivatives including those involving fluorophenyl and methanesulfonyl components (PeetNorton et al., 1987).
- Sulfonylation of Amines, Alcohols, and Phenols : A novel procedure using N-fluorobenzenesulfonimide as a phenylsulfonyl group transfer reagent for the preparation of sulfonamides and sulfonic esters under mild conditions demonstrates the chemical versatility and reactivity of related sulfonamide compounds (Jing Li et al., 2018).
Biological Activities
- Cytotoxicity and Tumor Specificity : Certain derivatives of sulfonamides, including those with pyrazole and benzenesulfonamide structures, have been studied for their cytotoxic activities, showing potential anti-tumor properties. Some derivatives strongly inhibited human cytosolic isoforms hCA I and II, indicating potential therapeutic applications (H. Gul et al., 2016).
- Anticancer and Radiosensitizing Evaluation : Novel sulfonamide derivatives synthesized from specific precursors demonstrated significant in vitro anticancer activity against human tumor cell lines, including HEPG-2. These compounds exhibited higher activity than doxorubicin in some cases, also showing potential as radiosensitizers (M. Ghorab et al., 2015).
Antimycobacterial Activity
- Mycobacterium tuberculosis Treatment : Systematic optimization of sulfaphenazole derivatives for Mycobacterium tuberculosis treatment identified compounds with promising antimycobacterial activity and low cytotoxicity, highlighting the role of the 4-aminobenzenesulfonamide moiety in activity maintenance (Hui-lan Chen et al., 2021).
Carbonic Anhydrase Inhibition
- Enantioselective Monofluoromethylation : The use of fluorobis(phenylsulfonyl)methane in enantioselective monofluoromethylation reactions facilitated by iridium catalysis has been developed, affording compounds with potential as carbonic anhydrase inhibitors (Wen-Bo Liu et al., 2009).
Eigenschaften
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-7-13-19(14-8-16)33(30,31)27-23(20-5-3-4-6-21(20)24)15-22(25-27)17-9-11-18(12-10-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJAFJQCZXKDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

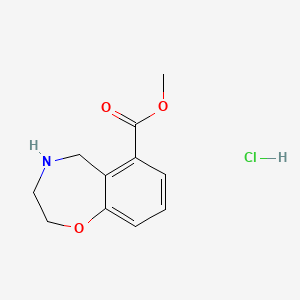
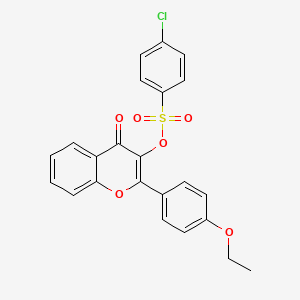
![N,N-Dimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2769971.png)
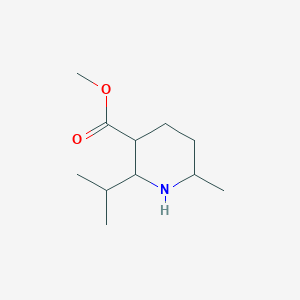
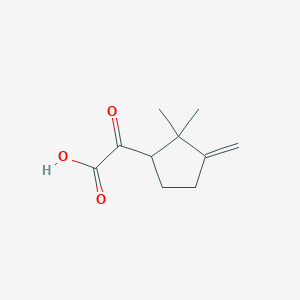
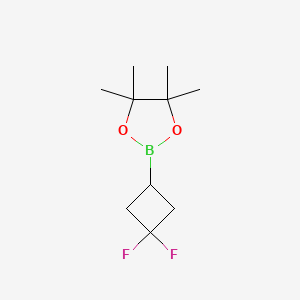
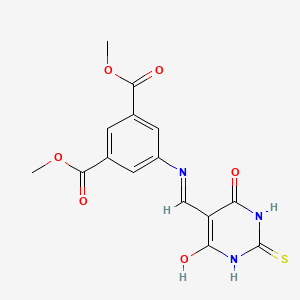
![2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2769981.png)
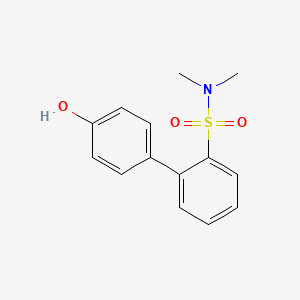
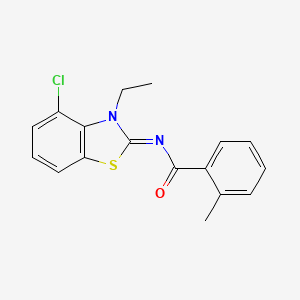
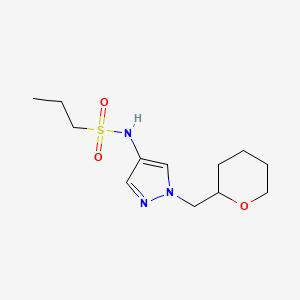
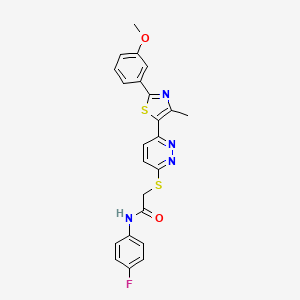
![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)